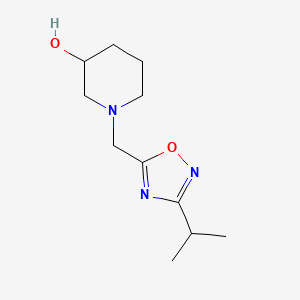
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method involves the reaction of 3-isopropyl-1,2,4-oxadiazole with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate
- (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate
- {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol
Uniqueness
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxadiazole ring with the piperidin-3-ol moiety makes it a versatile compound for various applications.
Biological Activity
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol is a compound featuring a piperidine ring and an oxadiazole moiety. The biological activities of oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N4O, with a molecular weight of approximately 246.31 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of antimicrobial activity. For instance:
- Antibacterial Effects : Studies show that oxadiazole derivatives can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, derivatives with piperidine moieties have shown enhanced activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For example:
- Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values indicating significant antiproliferative activity against human colon adenocarcinoma (HT29) and breast cancer (MCF7) cell lines .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives have been linked to their ability to inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory process. Research has shown that certain derivatives can reduce inflammation in animal models .
Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of oxadiazole compounds. For instance, they may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)11-12-10(16-13-11)7-14-5-3-4-9(15)6-14/h8-9,15H,3-7H2,1-2H3 |
InChI Key |
XXAOFAGHTJYNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















